![molecular formula C10H10BrN3O2 B5584090 [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, typically involves the cyclization of azides with alkynes or other precursors that can introduce the desired functional groups. Such reactions are often facilitated by the use of catalysts and can be performed under green chemistry conditions, avoiding the use of solvents and catalysts to enhance environmental sustainability (Güler Yagiz et al., 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with substituents like bromophenyl and dimethanol groups influencing the overall geometry and electronic properties of the molecule. Crystallographic analysis and density functional theory (DFT) calculations are common methods used to elucidate the structure and confirm the geometry of such compounds, providing insights into their conformational stability and electronic characteristics (Xiangyang Liu et al., 2022).
Chemical Reactions and Properties
The presence of a bromophenyl group in [1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol makes it a potential candidate for further functionalization through reactions such as bromine-lithium exchange, which can be used to introduce new substituents or functional groups at the bromine site. Such reactions expand the chemical versatility of the compound, allowing for the synthesis of a diverse array of derivatives (B. Iddon & M. Nicholas, 1996).
properties
IUPAC Name |
[1-(4-bromophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXWQDIIFQSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.